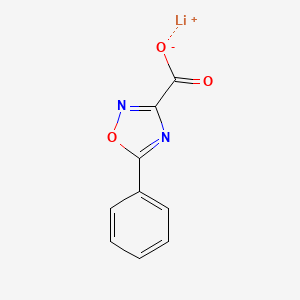

Acide 5-phényl-1,2,4-oxadiazole-3-carboxylique, sel de lithium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt: is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt is C9H5LiN2O3, with a molecular weight of approximately 196.09 g/mol. The compound features a five-membered oxadiazole ring that includes two nitrogen atoms and one oxygen atom. This structure contributes to its reactivity and biological activity.

Chemistry

In the realm of chemistry, 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form oxadiazole N-oxides or reduced to yield other heterocycles. It also participates in electrophilic and nucleophilic substitution reactions to introduce different functional groups onto the phenyl ring.

Biology

The biological applications of this compound are noteworthy. Studies have indicated that derivatives of 5-Phenyl-1,2,4-oxadiazole exhibit antimicrobial and antiviral properties. For example, certain derivatives have shown effectiveness against various bacterial strains and viruses such as influenza and herpes simplex virus .

Antimicrobial Activity

Research has demonstrated significant antimicrobial activity among oxadiazole derivatives. For instance, one study highlighted the effectiveness of specific oxadiazole derivatives against multiple bacterial strains.

Antitumor Activity

Recent investigations into the antitumor properties of this compound revealed promising results. The following table summarizes the IC50 values against various human tumor cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| OVXF 899 | 2.76 |

| PXF 1752 | 9.27 |

| PRXF 22Rv1 | 1.14 |

These findings suggest that derivatives of 5-Phenyl-1,2,4-oxadiazole could be potential candidates for developing new anticancer agents .

Antiviral Activity

A study focusing on the antiviral potential of lithium salts of oxadiazole derivatives reported a dose-dependent inhibition of viral replication in vitro against influenza and herpes simplex virus .

Cytotoxicity Profiles

In another significant study assessing cytotoxicity against leukemia cell lines (e.g., CEM-13), certain derivatives displayed greater potency than traditional chemotherapeutic agents like doxorubicin. This highlights the potential for developing less toxic alternatives in cancer therapy .

Industrial Applications

In industry, 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt is utilized in developing new materials with unique properties. It is also employed in synthesizing dyes and specialty chemicals due to its stability and reactivity .

Mécanisme D'action

Target of Action

Mode of Action

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This could potentially influence their interaction with biological targets.

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may have potential effects on microbial cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of benzohydroxamic acid with lithium carbonate under reflux conditions . The reaction proceeds through the formation of an intermediate nitrile oxide, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound often involves the use of high-throughput synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products: The major products formed from these reactions include substituted oxadiazoles, reduced heterocycles, and functionalized phenyl derivatives .

Comparaison Avec Des Composés Similaires

- 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

- 5-Phenyl-1,2,3-oxadiazole-4-carboxylic acid

- 5-Phenyl-1,2,5-oxadiazole-3-carboxylic acid

Comparison: Compared to these similar compounds, 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt exhibits unique properties due to the specific arrangement of nitrogen and oxygen atoms in the oxadiazole ring. This arrangement influences its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Activité Biologique

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt (CAS Number: 2095409-84-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring with two nitrogen atoms and one oxygen atom, contributing to its unique chemical properties. Its molecular formula is C9H5LiN2O3 with a molecular weight of 196.09 g/mol .

Target and Mode of Action

The biological activity of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt primarily stems from its ability to interact with various biological targets. The oxadiazole moiety is known for its hydrogen bond acceptor properties, which facilitate interactions with biomolecules. Research suggests that this compound exhibits antimicrobial and antiviral properties by inhibiting the growth of certain pathogens .

Antimicrobial Activity

Studies have demonstrated that derivatives of 5-Phenyl-1,2,4-oxadiazole compounds possess significant antimicrobial activity. For instance, a study highlighted the effectiveness of certain oxadiazole derivatives against a range of bacterial strains, indicating potential applications in treating infections .

Antitumor Activity

Recent research has shown that oxadiazole derivatives exhibit considerable antitumor activity. A specific derivative demonstrated IC50 values against various human tumor cell lines, including those for ovarian and prostate cancers. For example:

| Cell Line | IC50 (µM) |

|---|---|

| OVXF 899 | 2.76 |

| PXF 1752 | 9.27 |

| PRXF 22Rv1 | 1.14 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Mechanisms of Antitumor Action

The antitumor effects are believed to be mediated through apoptosis induction in cancer cells. Flow cytometry assays indicated that these compounds can activate apoptotic pathways, increasing p53 expression levels and caspase-3 cleavage in affected cells . This mechanism is crucial for the selective targeting of cancer cells while sparing normal cells.

Case Studies

- Antiviral Activity : A study investigated the antiviral properties of lithium salts of oxadiazole derivatives against viral infections such as influenza and herpes simplex virus. The results indicated a dose-dependent inhibition of viral replication .

- Cytotoxicity Profiles : In another study assessing the cytotoxicity against leukemia cell lines (e.g., CEM-13), certain derivatives exhibited greater potency than traditional chemotherapeutic agents like doxorubicin . This highlights the potential for developing less toxic alternatives in cancer therapy.

Propriétés

IUPAC Name |

lithium;5-phenyl-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3.Li/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNKGMCSDPQLDR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)C2=NC(=NO2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.